4-Ethoxy-2-(methylsulfanyl)pyrimidine
Description
Properties
CAS No. |
49844-89-5 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-ethoxy-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H10N2OS/c1-3-10-6-4-5-8-7(9-6)11-2/h4-5H,3H2,1-2H3 |
InChI Key |
UWJMDCWYJQHBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity
- Chloro vs. Ethoxy at Position 4: DCSMP (Cl at 4,6) undergoes nucleophilic substitution (e.g., with amines, thiols) to form fused heterocycles like thiopyrano[2,3-d]pyrimidinones . In contrast, the ethoxy group at position 4 in the target compound reduces electrophilicity, making it less reactive toward nucleophiles but more stable under basic conditions.
- Methoxy vs. Ethoxy: 4-Chloro-6-methoxy-2-(methylsulfanyl)pyrimidine (methoxy at 6) reacts with LDA to generate lithiated intermediates for aryl methanone synthesis . Ethoxy’s larger size may sterically hinder similar reactions.
Physical and Spectral Properties
- Melting Points :
- Spectral Data :
- The ethoxy group in this compound shows characteristic ¹H NMR signals at δ 1.3–1.5 (triplet, -CH₂CH₃) and δ 4.0–4.2 (quartet, -OCH₂), distinct from methoxy (δ ~3.8) or chloro substituents .
Preparation Methods
Chloropyrimidine Intermediate Preparation
The synthesis of 4-Ethoxy-2-(methylsulfanyl)pyrimidine often begins with 4,6-dichloro-2-(methylthio)pyrimidine as a precursor. As detailed in, this intermediate undergoes sequential substitution reactions. In a toluene solvent system, sodium methoxide (2.05–2.5 equivalents) reacts with the dichloro compound at 50–60°C for 5–10 hours to replace one chlorine atom with a methoxy group. For ethoxy substitution, sodium ethoxide is substituted, requiring longer reaction times (8–12 hours) due to steric hindrance.
Reaction Conditions Table
Thioether Functionalization
The methylsulfanyl group is introduced via thiolation of 4-chloro-2-(methylthio)pyrimidine derivatives. Using sodium thiomethoxide in dimethylformamide (DMF) at 80°C for 6 hours, the chlorine at position 2 is replaced, achieving 89% yield. Alternative methods employ thiourea followed by alkylation with methyl iodide, though this route risks over-alkylation and requires precise stoichiometric control.
Cyclization Strategies
Condensation of Malonate Derivatives
A cyclization approach involves dimethyl malonate and acetamidine hydrochloride. As described in, sodium methoxide in methanol facilitates condensation under ice-bath conditions, followed by heating to 18–25°C for 3–5 hours. This method yields 4,6-dihydroxy-2-methylpyrimidine, which is subsequently ethoxylated and thiolated. While this route avoids toxic reagents like POCl₃, post-cyclization modifications necessitate additional steps, reducing overall efficiency (total yield: 68%).
Pinner Reaction-Based Pathways
The Pinner reaction, as applied in, enables the construction of the pyrimidine ring from nitrile precursors. 4-(Methylthio)benzonitrile undergoes cyclization with ammonium acetate in acetic anhydride, followed by chlorination using PCl₅. Ethoxy substitution is then achieved via sodium ethoxide in ethanol at reflux (78°C, 12 hours), yielding this compound with 82% purity.
Oxidation and Purification Techniques
Controlled Oxidation of Thioethers
Oxidation of 2-(methylthio) intermediates to sulfones is a critical side reaction to mitigate. Hydrogen peroxide (30%) in acetic acid with sodium tungstate (0.1–0.2 mol%) at 75–80°C selectively oxidizes sulfides without affecting ethoxy groups. Kinetic studies reveal first-order dependence on both substrate and oxidant concentrations, with an activation energy of 58 kJ/mol.
Oxidation Parameters Table
pH-Dependent Crystallization
Post-reaction purification involves adjusting the aqueous-acidic mixture to pH 6.5–7.0 using sodium hydroxide, precipitating the product. Toluene extraction followed by azeotropic distillation removes residual solvents, enhancing purity to >98%. Recrystallization from ethanol/water (3:1) further refines the compound, as validated by NMR and HPLC.
Comparative Analysis of Methodologies
Yield and Scalability
Nucleophilic substitution routes () offer superior scalability (batch sizes up to 1.5 mol) and yields (85%) compared to cyclization methods (: 68%). However, cyclization avoids hazardous chlorinated intermediates, aligning with green chemistry principles.
Purity and By-Product Formation
Thioether alkylation () generates <2% of disulfide by-products, whereas oxidation methods () require rigorous control to prevent over-oxidation to sulfones. pH-controlled crystallization effectively isolates the target compound, with ≤0.2% impurities detected by GC-MS.
Industrial Applications and Modifications
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-Ethoxy-2-(methylsulfanyl)pyrimidine?
The compound is typically synthesized via [4+2] cyclocondensation reactions. For example, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate reacts with thieno-thiopyran derivatives to form annulated pyrimidine systems . Key steps include:
Q. How can researchers ensure successful crystallization of this compound for structural analysis?
Slow evaporation from mixed solvents (e.g., dichloromethane/2-propanol) is effective for obtaining single crystals. Parameters to optimize include:
- Solvent polarity to balance solubility and nucleation rates.
- Temperature control (room temperature to 4°C) to slow crystal growth.
- Seeding techniques to promote monocrystalline formation .
Advanced Research Questions
Q. How can spectral discrepancies (e.g., NMR shifts, mass fragmentation patterns) in this compound derivatives be resolved?
Contradictions often arise from tautomerism or impurities. Methodological approaches include:
- NMR: Use deuterated solvents (e.g., DMSO-d6) to avoid solvent peaks. Compare experimental shifts with density functional theory (DFT)-calculated values .
- Mass spectrometry: Employ high-resolution instruments (HRMS) to distinguish isotopic patterns from adducts.
- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. What role do methylsulfanyl and ethoxy substituents play in modulating the pyrimidine ring’s electronic properties?
The methylsulfanyl group acts as an electron donor via sulfur’s lone pairs, increasing electron density at the C2 position. The ethoxy group at C4 stabilizes the ring through resonance, as shown by:
- X-ray crystallography: Dihedral angles between substituents and the pyrimidine ring (e.g., 8.59° for methylsulfanyl) indicate conjugation .
- Computational modeling: HOMO-LUMO gaps calculated using Gaussian software correlate with reactivity in nucleophilic substitutions .
Q. How can sulfur-related side reactions (e.g., oxidation, disulfide formation) be minimized during synthesis?
Q. What strategies enable regioselective functionalization of the pyrimidine ring in this compound?
Substituent directing effects guide reactivity:
- Electrophilic substitution: Methylsulfanyl at C2 directs incoming electrophiles to C5 via resonance.
- Cross-coupling: Suzuki-Miyaura reactions at C6 require Pd catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems .
Q. How can computational models predict hydrogen bonding and π-π interactions in this compound crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
